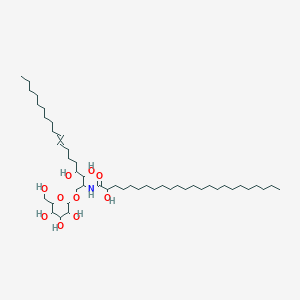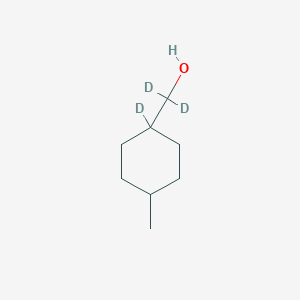
Momor-cerebroside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cerebrosides like Momor-cerebroside I involves complex regioselective and stereoselective methodologies. A study on the total synthesis of natural cerebrosides from Euphorbiaceae highlights the detailed synthetic pathway for cerebrosides, providing insights into the regioselective and stereoselective synthesis techniques applicable to compounds like Momor-cerebroside I (Cateni, Zacchigna, Žilić, & Luca, 2007). This process showcases the intricate steps involved in constructing the cerebroside structure, starting from basic sphingolipid backbones to the attachment of sugar moieties.
Molecular Structure Analysis
Cerebrosides, including Momor-cerebroside I, have a distinctive molecular structure characterized by the presence of a sphingosine or phytosphingosine backbone linked to a fatty acid via an amide bond, and a sugar residue, typically glucose or galactose, attached through a glycosidic bond. The structure of Momor-cerebroside I was elucidated through chemical and spectroscopic evidence, revealing its composition and the geometrical isomers of its sphingosine-type or phytosphingosine-type glucocerebrosides possessing 2-hydroxy fatty acids (Jiyoung, Ju Sun Kim, & S. Kang, 2003).
Chemical Reactions and Properties
Cerebrosides, including Momor-cerebroside I, participate in various biochemical processes within cells. They are involved in cell membrane formation, cell signaling, and can act as bioactive compounds eliciting specific biological responses. For instance, cerebrosides from certain sources have been found to activate defense responses in plants, indicating their role in plant-pathogen interactions and their chemical reactivity towards eliciting physiological changes (Umemura et al., 2000).
Physical Properties Analysis
The physical properties of cerebrosides like Momor-cerebroside I are influenced by their amphiphilic nature, due to the hydrophobic ceramide part and the hydrophilic sugar moiety. These properties affect their solubility, melting points, and behavior in biological membranes. While specific data on Momor-cerebroside I's physical properties are scarce, cerebrosides generally exhibit behaviors critical for their role in membrane structures and interactions with other biomolecules.
Chemical Properties Analysis
The chemical properties of Momor-cerebroside I are characterized by its reactivity and interactions based on its functional groups. The amide bond in the ceramide part and the glycosidic bond linking the sugar moiety play crucial roles in its chemical stability and reactivity. The presence of hydroxyl groups in the sphingosine backbone and sugar residue also contribute to its ability to form hydrogen bonds and participate in biochemical reactions relevant to its biological activities.
Wissenschaftliche Forschungsanwendungen
Identification and Characterization : Momor-cerebroside I was identified as a major component of cerebroside molecular species isolated from the pulp of Euphoria longana (Longan Arillus), along with other cerebrosides. These cerebrosides, including Momor-cerebroside I, were found to be mixtures of geometrical isomers of sphingosine-type or phytosphingosine-type glucocerebrosides possessing 2-hydroxy fatty acids. The structures of these cerebrosides were determined based on chemical and spectroscopic evidence (Ryu, Kim, & Kang, 2003).
Biological Interactions : Studies have shown that cerebrosides, including Momor-cerebroside I, can bind to specific substances in the brain. For instance, cerebrosides were demonstrated to bind narcotics like etorphine and naloxone with high affinity. This suggests similarities between cerebroside sulfate and a purified opiate receptor from mouse brain, indicating potential interactions with brain receptors (Loh, Cho, Wu, & Way, 1974).
Agricultural Applications : Cerebrosides, including variants like Momor-cerebroside I, have been studied for their role in plant pathology. They have been found to function as elicitors, triggering defense responses in plants against diseases. For example, cerebroside elicitors, including cerebroside A, B, and C, have been observed to confer resistance to Fusarium disease in various plant species. These cerebrosides activate defense mechanisms in plants, suggesting their potential use as biologically derived control agents (Umemura et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as flavonoids, have been found to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNIVVAKPLIDJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75014953 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



